methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a benzothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminobenzenethiol with 2-fluoro-4-methoxybenzoyl chloride under basic conditions to form the benzothiazine core. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 6-bromo-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Uniqueness
Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c1-23-14-6-4-3-5-12(14)19-10-16(17(20)24-2)25(21,22)15-8-7-11(18)9-13(15)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSQNMOUQYUIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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